N-(异噁唑-4-基)-7-甲氧基苯并呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoxazole is an important class of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .科学研究应用
合成和衍生化合物
从N-(异噁唑-4-基)-7-甲氧基苯并呋喃-2-甲酰胺及其衍生物合成新化合物在抗炎和镇痛药物的开发中发挥着重要作用。例如,从维斯纳吉酮和凯林酮衍生的新苯并呋喃、三嗪、噁二唑啉和噻唑吡嘧啶已经合成。这些化合物表现出显著的环氧合酶抑制作用,以及镇痛和抗炎活性,表明在治疗相关疾病中具有潜在应用(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。
神经保护和阿尔茨海默病治疗
另一个应用领域涉及神经保护活性和阿尔茨海默病的潜在治疗。例如,已经开发了一系列5-芳酰基吲哚基取代的羟肟酸,以选择性抑制组蛋白去乙酰化酶6(HDAC6)。这种抑制可以减少tau蛋白的磷酸化和聚集,显示出作为未来阿尔茨海默病治疗的潜力,因为它能够改善动物模型中受损的学习和记忆(Lee et al., 2018)。
抗肿瘤活性
异噁唑-4-基衍生物也被探索其抗肿瘤性能。例如,8-氨基甲酰基-3-取代-咪唑[5,1-d]-1,2,3,5-四唑-4(3H)-酮在临床前模型中显示出对白血病的治疗活性。这些化合物可能作为前药修饰,能够在水性条件下开放形成活性三嗪,因此表明了癌症治疗的潜在途径(Stevens et al., 1984)。
酶抑制以获得免疫抑制效果
像左氟胺和其活性代谢物这样的异噁唑衍生物已经被研究其免疫抑制效应,特别是对二氢乳酸脱氢酶的抑制,这是一种对嘧啶合成至关重要的酶。这种抑制对于理解药物在修改抗风湿和免疫抑制活性中的机制至关重要,表明在管理自身免疫性疾病中具有应用(Knecht & Löffler, 1998)。
抗真菌和抗菌活性
对N-(异噁唑-4-基)-7-甲氧基苯并呋喃-2-甲酰胺衍生物的抗微生物性质的研究显示出对各种病原体的有希望的结果。一些衍生物已经表现出显著的抗真菌和抗菌活性,表明它们在开发新的抗微生物药物中具有潜力(Alhameed et al., 2019)。
未来方向
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
属性
IUPAC Name |
7-methoxy-N-(1,2-oxazol-4-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-17-10-4-2-3-8-5-11(19-12(8)10)13(16)15-9-6-14-18-7-9/h2-7H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTIKWCWVVESEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CON=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。